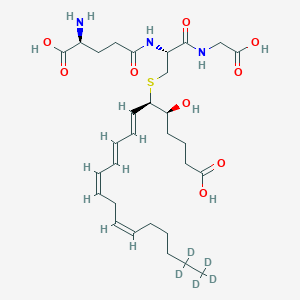
Melamina-15N3
Descripción general
Descripción
Melamine-15N3, also known as 1,3,5-triazine-2,4,6-triamine-15N3, is a compound labeled with the nitrogen isotope nitrogen-15. Its chemical formula is C3H6N6(^15N3), where ^15N represents the nitrogen isotope nitrogen-15. Melamine-15N3 is a white crystalline solid, tasteless and odorless, with high stability and burning properties . It is widely used in the chemical industry and materials science, often as a nitrogen isotope labeling agent for studying chemical reactions, tracing the flow or migration path of compounds, and isotope labeling techniques in fields such as analytical chemistry and environmental science .
Aplicaciones Científicas De Investigación
Melamine-15N3 has a wide range of scientific research applications, including:
Biology: Employed in isotope labeling techniques to study biological processes and metabolic pathways.
Medicine: Utilized in research to understand the metabolism and distribution of nitrogen-containing compounds in the body.
Mecanismo De Acción
Target of Action
Melamine-15N3 is a stable isotope-labeled form of Melamine . Melamine is a metabolite of cyromazine , which is an insect growth regulator. It is used in the synthesis of melamine resin and plastic materials . .
Mode of Action
It is known that melamine, the parent compound, can form synthetic resins with formaldehyde . These resins are used in the production of various plastic materials .
Biochemical Pathways
Melamine, the parent compound, is known to be a metabolite of cyromazine . Cyromazine is an insect growth regulator, suggesting that Melamine-15N3 may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that melamine, the parent compound, is largely non-metabolized in male wistar rats, with 90% of the administered dose excreted in the urine . This suggests that Melamine-15N3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It is known that melamine, the parent compound, can form melamine cyanurate crystals in the kidneys and cause renal failure . This is a significant health concern, particularly in cases of food contamination.
Análisis Bioquímico
Biochemical Properties
Melamine-15N3 plays a significant role in biochemical reactions as a tracer molecule. It is often used to study the metabolic pathways and interactions of melamine in various biological systems. Melamine-15N3 interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between Melamine-15N3 and these biomolecules are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
Melamine-15N3 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Melamine-15N3 can lead to changes in the expression of genes involved in stress response and detoxification pathways. Additionally, Melamine-15N3 can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
The mechanism of action of Melamine-15N3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Melamine-15N3 can bind to specific sites on enzymes, altering their activity and affecting metabolic processes. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various proteins involved in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Melamine-15N3 can change over time due to its stability and degradation. Studies have shown that Melamine-15N3 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to Melamine-15N3 in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Melamine-15N3 vary with different dosages in animal models. At low doses, Melamine-15N3 may have minimal effects on biochemical parameters, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as renal toxicity and oxidative stress, have been observed at high doses of Melamine-15N3 in animal studies .
Metabolic Pathways
Melamine-15N3 is involved in several metabolic pathways, including its conversion to cyanuric acid by cytochrome P450 enzymes. This conversion is a key step in the detoxification of melamine and its derivatives. Melamine-15N3 can also affect metabolic flux and metabolite levels by interacting with enzymes involved in amino acid and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, Melamine-15N3 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Melamine-15N3 within specific cellular compartments can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of Melamine-15N3 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Melamine-15N3 can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular functions. The activity and function of Melamine-15N3 are influenced by its localization within the cell .
Métodos De Preparación
The common method of preparing Melamine-15N3 involves using cyanate labeled with the nitrogen-15 isotope in a chemical reaction. Specifically, sodium cyanate is first dissolved in an appropriate solvent, then a medium and a catalyst are added, and the reaction is carried out under suitable conditions to obtain Melamine-15N3 . Industrial production methods may vary, but they generally follow similar principles of isotope labeling and chemical synthesis.
Análisis De Reacciones Químicas
Melamine-15N3 undergoes various types of chemical reactions, including:
Hydrolysis: In strong acid or strong base solutions, Melamine-15N3 can hydrolyze to produce ammeline, ammelide, and cyanuric acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Melamine-15N3 can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of melamine, such as ammeline, ammelide, and cyanuric acid .
Comparación Con Compuestos Similares
Melamine-15N3 is unique due to its labeling with the nitrogen-15 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
Melamine-13C3: Labeled with the carbon-13 isotope, used for similar isotope labeling studies but focusing on carbon rather than nitrogen.
Melamine-13C3,15N3: Labeled with both carbon-13 and nitrogen-15 isotopes, providing a dual labeling approach for more complex tracing studies.
These similar compounds highlight the versatility and specificity of isotope labeling in scientific research, with Melamine-15N3 being particularly valuable for studies involving nitrogen.
Propiedades
IUPAC Name |
1,3,5-triazine-2,4,6-tri(15N3)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676004 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-11-3 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)- (9CI)](/img/new.no-structure.jpg)






![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)



![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
